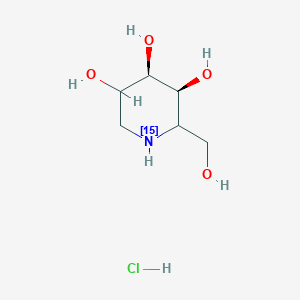
Deoxygalactonojirimycin-15N Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Deoxygalactonojirimycin-15N Hydrochloride involves several steps. One common method includes the use of starting materials such as 1,5-Dideoxy-1,5-imino-D-galactitol. The reaction conditions typically involve the use of hydrochloric acid to form the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Analyse Des Réactions Chimiques
Deoxygalactonojirimycin-15N Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Deoxygalactonojirimycin-15N Hydrochloride is widely used in scientific research due to its potent inhibitory effects on α-D-galactosidase. Some of its applications include:
Chemistry: Used as a biochemical tool to study enzyme inhibition and reaction mechanisms.
Biology: Employed in research involving glycosidases and their role in cellular processes.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Mécanisme D'action
The mechanism of action of Deoxygalactonojirimycin-15N Hydrochloride involves binding to and inhibiting α-D-galactosidase. This inhibition prevents the enzyme from catalyzing the hydrolysis of glycosidic bonds in glycosphingolipids, leading to a reduction in substrate accumulation . The compound stabilizes the enzyme, increasing its activity and reducing the accumulation of harmful substrates in cells .
Comparaison Avec Des Composés Similaires
Deoxygalactonojirimycin-15N Hydrochloride is unique due to its selective inhibition of α-D-galactosidase. Similar compounds include:
1-Deoxynojirimycin Hydrochloride: Another potent inhibitor of glycosidases, but with different specificity and applications.
N-Butyldeoxynojirimycin: Used in research for its inhibitory effects on glycosidases, but with distinct chemical properties and uses.
These compounds share similar inhibitory functions but differ in their molecular structures and specific applications.
Propriétés
IUPAC Name |
(3S,4R)-2-(hydroxymethyl)(115N)azinane-3,4,5-triol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4.ClH/c8-2-3-5(10)6(11)4(9)1-7-3;/h3-11H,1-2H2;1H/t3?,4?,5-,6+;/m0./s1/i7+1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIHMALTJRDNQI-TWTQYYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(N1)CO)O)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C([C@H]([C@H](C([15NH]1)CO)O)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













